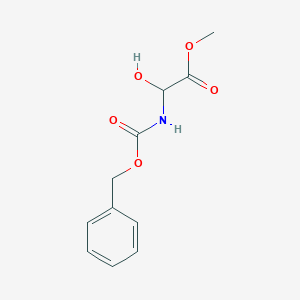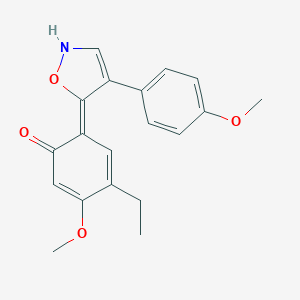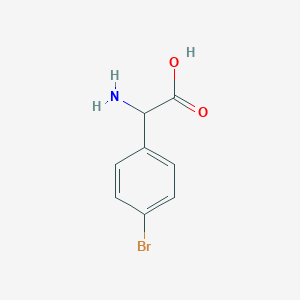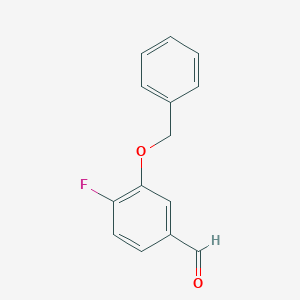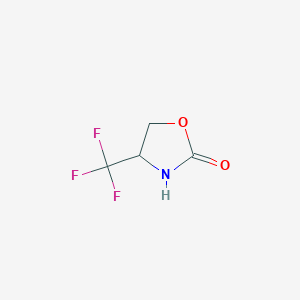
4-(Trifluoromethyl)-1,3-oxazolidin-2-one
カタログ番号 B182383
CAS番号:
162684-84-6
分子量: 155.08 g/mol
InChIキー: AOOOOLXZRHYHCP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The trifluoromethyl group is a common motif in pharmaceutical and agrochemical compounds due to its ability to enhance lipophilicity, metabolic stability, and binding selectivity . It’s often used in the synthesis of various organic compounds .
Synthesis Analysis
Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . The synthesis of these compounds involves various methods, including non-thermal initiation processes like photo-, enzyme-, redox-, and ultrasound-initiation .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds can be analyzed using techniques like NMR . The 19F nucleus is often used as the focal point of this process due to its substantial sensitivity and far-reaching couplings with 1H and 13C .Chemical Reactions Analysis
Trifluoromethylation reactions have been extensively studied, especially in the context of photoredox catalysis . These reactions involve the generation of trifluoromethyl radicals and can be used to introduce CF3 groups into diverse organic skeletons .Physical And Chemical Properties Analysis
Trifluoromethyl compounds are generally characterized by their high stability and unique physical and chemical properties . For example, they are often flammable and may cause skin and eye irritation .Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(trifluoromethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-10-3(9)8-2/h2H,1H2,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOOOLXZRHYHCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)-1,3-oxazolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
8-Ethoxy-5-nitroquinoline
19746-57-7
2-(Pyrrolidin-1-ylcarbonyl)piperidine
130605-98-0
3-Methoxy-4-nitropyridine 1-oxide
19355-04-5

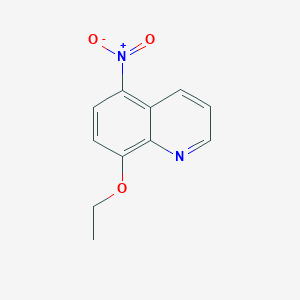
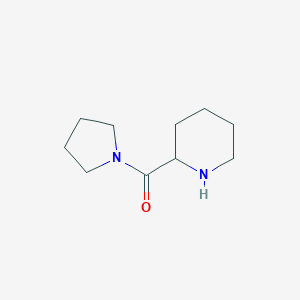
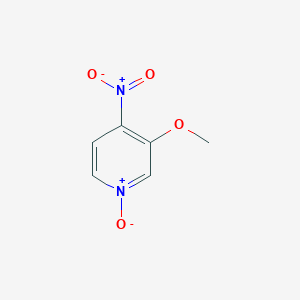
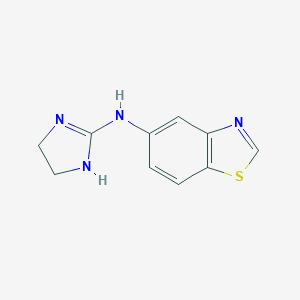
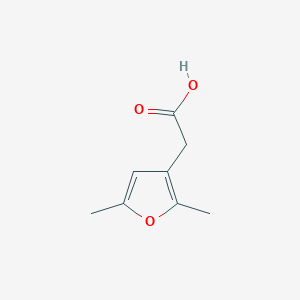
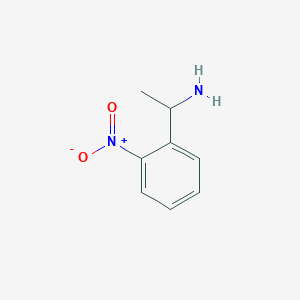
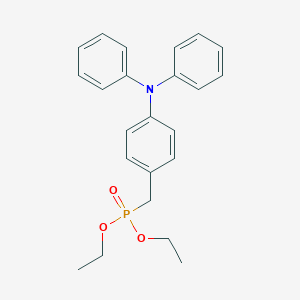
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
